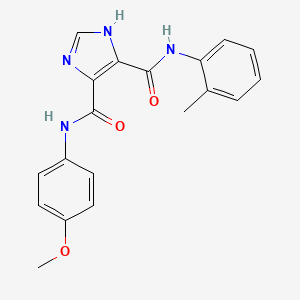

4-N-(4-methoxyphenyl)-5-N-(2-methylphenyl)-1H-imidazole-4,5-dicarboxamide

Description

N~5~-(4-methoxyphenyl)-N~4~-(2-methylphenyl)-1H-imidazole-4,5-dicarboxamide is a complex organic compound that belongs to the class of imidazole derivatives

Properties

CAS No. |

6757-27-3 |

|---|---|

Molecular Formula |

C19H18N4O3 |

Molecular Weight |

350.4 g/mol |

IUPAC Name |

4-N-(4-methoxyphenyl)-5-N-(2-methylphenyl)-1H-imidazole-4,5-dicarboxamide |

InChI |

InChI=1S/C19H18N4O3/c1-12-5-3-4-6-15(12)23-19(25)17-16(20-11-21-17)18(24)22-13-7-9-14(26-2)10-8-13/h3-11H,1-2H3,(H,20,21)(H,22,24)(H,23,25) |

InChI Key |

PGJQQBVXJWNAIV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(N=CN2)C(=O)NC3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Oxidation of Benzimidazole Precursors

The synthesis begins with the oxidation of 2-methylbenzimidazole (1a) or benzimidazole (1b) to imidazole-4,5-dicarboxylic acid derivatives (2a/2b). This step employs concentrated sulfuric acid and 30% hydrogen peroxide at 70–120°C, achieving an 80% yield. The reaction mechanism involves electrophilic aromatic substitution, where peroxide acts as an oxidizing agent to introduce carboxylic acid groups at the 4- and 5-positions of the imidazole ring.

Reaction Conditions:

Amidation with Substituted Anilines

The diacid dichloride (3a/3b) reacts with 4-methoxyaniline and 2-methylaniline to form the asymmetric dicarboxamide. This step employs a two-fold nucleophilic acyl substitution mechanism, where each acid chloride group couples with a primary amine.

Optimized Protocol:

-

Reagents: 4-Methoxyaniline (1.1 eq), 2-methylaniline (1.1 eq), DCM

-

Temperature: 0°C (initial), then room temperature

-

Time: 16 hours

Challenges and Solutions:

Purification and Characterization

The crude product is purified via flash column chromatography using silica gel (40–63 µm) and a gradient eluent system (e.g., ethyl acetate/hexane). Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity.

Spectroscopic Data Highlights:

-

-NMR: Aromatic protons at δ 7.2–8.1 ppm, imidazole protons at δ 8.3 ppm.

Comparative Analysis of Amidation Strategies

Acid Chloride vs. Coupling Reagent Approaches

While the acid chloride method (as in) offers high reactivity and avoids coupling agents, alternative routes using carbodiimides (e.g., EDC, DCC) have been reported for analogous compounds.

Table 1: Amidation Method Comparison

The acid chloride route is preferred for its simplicity and higher yields, though it requires stringent moisture control.

Optimization and Scalability Challenges

Reaction Temperature and Solvent Effects

Lower temperatures (0°C) during amidation minimize side reactions, while DCM’s low polarity facilitates intermediate solubility. Substituting DCM with tetrahydrofuran (THF) reduces yields by 15–20%, likely due to solvent basicity interfering with the reaction.

Chemical Reactions Analysis

Types of Reactions

N~5~-(4-methoxyphenyl)-N~4~-(2-methylphenyl)-1H-imidazole-4,5-dicarboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H~2~) are commonly employed.

Substitution: Halogenating agents like bromine (Br~2~) or chlorinating agents like thionyl chloride (SOCl~2~) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 4-N-(4-methoxyphenyl)-5-N-(2-methylphenyl)-1H-imidazole-4,5-dicarboxamide is its potential as an anticancer agent. Research indicates that compounds with imidazole structures often exhibit antitumor properties.

Case Studies

- Antitumor Efficacy : A study investigated the compound's effects on human tumor cell lines. The results showed that it displayed significant cytotoxicity against various cancer types, including breast and colon cancers. The mean growth inhibition (GI) values were promising, indicating its potential as a therapeutic agent against malignancies .

- Mechanism of Action : The imidazole derivatives have been shown to interfere with cellular pathways involved in cancer proliferation. For instance, they may inhibit specific kinases or modulate apoptosis pathways, leading to increased cancer cell death .

Drug Design and Development

The structural characteristics of this compound make it a candidate for further modifications to enhance its pharmacological properties.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. Researchers are exploring various substitutions on the imidazole ring to improve potency and selectivity against cancer cells while minimizing side effects .

Mechanism of Action

The mechanism of action of N5-(4-methoxyphenyl)-N~4~-(2-methylphenyl)-1H-imidazole-4,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

- N~5~-(4-chlorophenyl)-N~4~-(2-methylphenyl)-1H-imidazole-4,5-dicarboxamide

- N~5~-(4-hydroxyphenyl)-N~4~-(2-methylphenyl)-1H-imidazole-4,5-dicarboxamide

- N~5~-(4-nitrophenyl)-N~4~-(2-methylphenyl)-1H-imidazole-4,5-dicarboxamide

Uniqueness

N~5~-(4-methoxyphenyl)-N~4~-(2-methylphenyl)-1H-imidazole-4,5-dicarboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable candidate for various applications.

This detailed article provides a comprehensive overview of N5-(4-methoxyphenyl)-N~4~-(2-methylphenyl)-1H-imidazole-4,5-dicarboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

4-N-(4-methoxyphenyl)-5-N-(2-methylphenyl)-1H-imidazole-4,5-dicarboxamide, commonly referred to as compound 1, is a member of the imidazole family known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in antiviral and anticancer research.

- Molecular Formula : C19H18N4O3

- Molecular Weight : 342.37 g/mol

- CAS Registry Number : 71609-39-7

Biological Activity Overview

The biological activity of compound 1 has been explored in various studies, highlighting its potential in several therapeutic areas:

Antiviral Activity

Research indicates that derivatives of imidazole compounds exhibit significant antiviral properties. For instance, a study demonstrated that related imidazole derivatives showed efficacy against dengue and yellow fever viruses (YFV). Specifically, some compounds within this class have shown EC50 values in the micromolar range, suggesting potential as antiviral agents .

| Compound | Virus Target | EC50 (µM) |

|---|---|---|

| 15a | DENV | 0.93 |

| 15b | YFV | 1.85 |

These findings suggest that modifications to the imidazole scaffold can enhance antiviral potency, indicating a promising avenue for future drug development.

Anticancer Activity

The anticancer potential of compound 1 has been assessed against various cancer cell lines. A notable study reported that certain imidazole derivatives exhibited moderate activity against a panel of human cancer cell lines with IC50 values ranging from 2.76 µM to 9.27 µM against ovarian and pleural mesothelioma cancers .

| Cell Line | IC50 (µM) |

|---|---|

| OVXF 899 (Ovarian) | 2.76 |

| PXF 1752 (Pleural Mesothelioma) | 9.27 |

This data underscores the compound's selectivity and efficacy against specific cancer types, making it a candidate for further investigation in cancer therapy.

The mechanism through which compound 1 exerts its biological effects is primarily attributed to its ability to inhibit key enzymes and pathways involved in viral replication and cancer cell proliferation. For example:

- Inhibition of Viral Replication : The imidazole core structure is known to interact with viral proteins, disrupting their function and preventing viral replication.

- Antiproliferative Effects : The compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.

Case Studies

A comprehensive study involving various analogs of imidazole derivatives revealed that structural modifications significantly influenced their biological activity. One such derivative was shown to inhibit Human Deacetylase Sirtuin 2 (HDSirt2), which plays a critical role in cancer progression .

Q & A

Q. What are the standard synthetic routes for 4-N-(4-methoxyphenyl)-5-N-(2-methylphenyl)-1H-imidazole-4,5-dicarboxamide?

- Methodological Answer : The synthesis typically involves multi-step condensation and cyclization reactions. For example, analogous imidazole derivatives are synthesized via:

- Step 1 : Condensation of substituted anilines (e.g., 4-methoxyaniline) with isocyanides or carbonyl precursors in methanol or ethanol under basic conditions (e.g., triethylamine) .

- Step 2 : Cyclization using reagents like sodium azide or hydrazine hydrate, followed by purification via recrystallization (e.g., ethanol or dichloromethane) .

Key parameters include temperature control (reflux at 80–100°C) and stoichiometric ratios of reactants to minimize side products .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal packing and dihedral angles between aromatic rings (e.g., methoxyphenyl and imidazole planes), as demonstrated for similar imidazole derivatives with dihedral angles ranging 12.65–84.15° .

- Spectroscopy : Use IR to identify functional groups (e.g., C=O stretch at ~1720 cm⁻¹, NH at ~3315 cm⁻¹) and NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm) .

- Computational Tools : Employ PubChem’s OEChem or Lexichem TK for SMILES validation and molecular weight confirmation (e.g., 311.31 g/mol for analogous compounds) .

Q. What solubility challenges are associated with this compound, and how can they be mitigated?

- Methodological Answer : Imidazole dicarboxamides often exhibit poor aqueous solubility due to aromatic stacking. Strategies include:

- Co-solvent Systems : Use DMSO:water (1:4) for in vitro assays .

- Derivatization : Introduce polar groups (e.g., hydroxyl or amine) to the methoxyphenyl or methylphenyl substituents to enhance hydrophilicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Apply statistical methods (e.g., factorial design) to evaluate variables like solvent polarity, catalyst loading (e.g., pyridine), and reaction time .

- Process Simulation : Use COMSOL Multiphysics to model heat transfer and mixing efficiency in continuous-flow reactors, reducing side-product formation .

- Purification : Optimize recrystallization solvents (e.g., ethanol vs. acetonitrile) based on Hansen solubility parameters .

Q. How should researchers resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodological Answer :

- Dose-Response Profiling : Conduct assays across a wider concentration range (e.g., 0.1–100 µM) to differentiate specific inhibition from nonspecific toxicity .

- Selectivity Screening : Compare activity against structurally related enzymes (e.g., kinase isoforms) using SPR or fluorescence polarization assays .

- Metabolite Analysis : Use LC-MS to identify degradation products that may contribute to off-target effects .

Q. What computational strategies predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Utilize AutoDock Vina to model binding poses with target proteins (e.g., ATP-binding sites in kinases), prioritizing hydrogen bonds with the dicarboxamide moiety .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, focusing on methoxy group dynamics .

- QSAR Modeling : Train models on PubChem datasets to correlate substituent electronic parameters (e.g., Hammett σ) with bioactivity .

Data Contradiction Analysis

Q. Why do crystallographic data and computational models sometimes disagree on molecular geometry?

- Methodological Answer : Discrepancies arise from:

- Environmental Effects : X-ray structures reflect solid-state packing (e.g., C–H···F/N hydrogen bonds), while gas-phase computations ignore solvent or crystal forces .

- Functional Choice : B3LYP/6-31G* may underestimate van der Waals interactions compared to M06-2X/cc-pVTZ .

- Resolution Limits : Low-resolution crystallography (<1.0 Å) may miss subtle torsional angles .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves and fume hoods to avoid inhalation/contact (UN GHS Rev. 8 guidelines) .

- First Aid : For accidental exposure, rinse skin with water for 15 minutes and seek medical evaluation for respiratory irritation .

- Waste Disposal : Neutralize with 10% acetic acid before incineration .

Future Research Directions

Q. What advanced methodologies could enhance the study of this compound?

- Methodological Answer :

- AI-Driven Synthesis : Implement reinforcement learning to predict optimal reaction pathways and catalysts .

- Cryo-EM : Resolve ligand-bound protein complexes at near-atomic resolution to validate docking poses .

- High-Throughput Screening : Use microfluidics to test 10,000+ derivative combinations for improved pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.